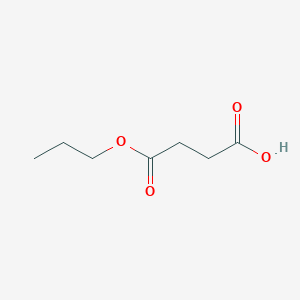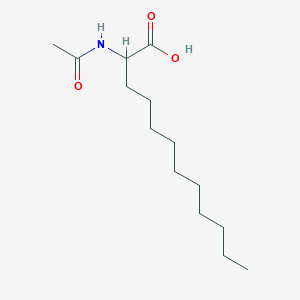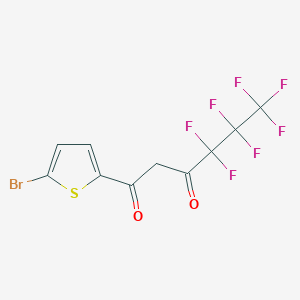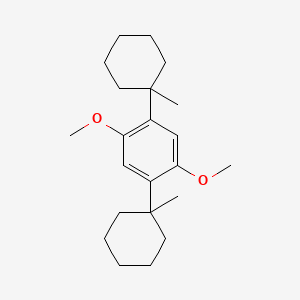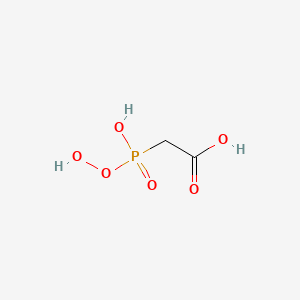
6-(Methylsulfonyl)-2-nitro-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylsulfonyl)-2-nitro-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones. Fluorenones are aromatic ketones derived from fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methylsulfonyl group at the 6th position and a nitro group at the 2nd position on the fluorenone core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)-2-nitro-9h-fluoren-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of fluorenone to introduce the nitro group at the 2nd position. This is followed by the introduction of the methylsulfonyl group at the 6th position through sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to achieve the desired substitution patterns.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methylsulfonyl)-2-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methylsulfonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 6-(Methylsulfonyl)-2-amino-9h-fluoren-9-one, while substitution reactions can yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Methylsulfonyl)-2-nitro-9h-fluoren-9-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-(Methylsulfonyl)-2-nitro-9h-fluoren-9-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfonyl group can also participate in interactions with proteins and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Methylsulfonyl)-2-nitrofluorene: Similar structure but lacks the ketone group.
2-Nitrofluorenone: Lacks the methylsulfonyl group.
6-Methylsulfonylfluorenone: Lacks the nitro group.
Uniqueness
6-(Methylsulfonyl)-2-nitro-9h-fluoren-9-one is unique due to the presence of both the nitro and methylsulfonyl groups on the fluorenone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
22010-40-8 |
|---|---|
Molekularformel |
C14H9NO5S |
Molekulargewicht |
303.29 g/mol |
IUPAC-Name |
6-methylsulfonyl-2-nitrofluoren-9-one |
InChI |
InChI=1S/C14H9NO5S/c1-21(19,20)9-3-5-11-12(7-9)10-4-2-8(15(17)18)6-13(10)14(11)16/h2-7H,1H3 |
InChI-Schlüssel |
PCWMOJYWKRJWCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)
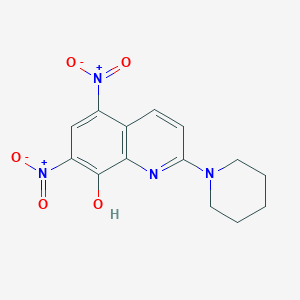
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)
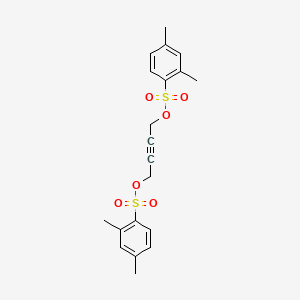
![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
